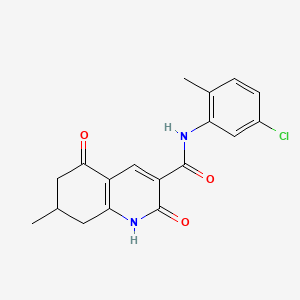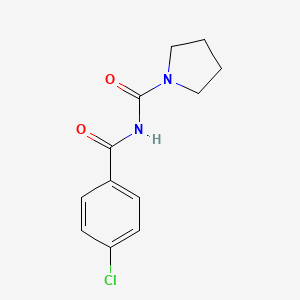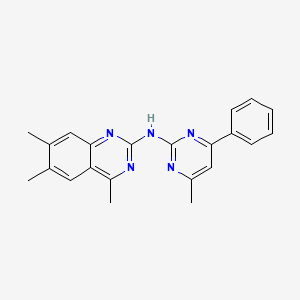![molecular formula C22H21N3O4S B5305761 2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PEP and is primarily used in biochemical research.
Mecanismo De Acción
The mechanism of action of PEP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell growth. PEP is also known to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects
PEP has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and induce oxidative stress. PEP has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PEP in lab experiments is its ability to inhibit cancer cell growth. PEP is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using PEP is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PEP. One area of research is the development of PEP-based drugs for cancer treatment. Another area of research is the study of PEP's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further studies on the safety and toxicity of PEP to determine its potential use in clinical settings.
Conclusion
In conclusion, 2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide is a promising compound with potential applications in various fields, particularly in cancer research. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of PEP involves several steps, starting with the reaction of 2-chloro-N-(2-phenoxyethyl)acetamide with hydrazine hydrate. The resulting product is then reacted with phenylsulfonyl hydrazide to obtain the final product, 2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide.
Aplicaciones Científicas De Investigación
PEP has been extensively studied for its potential applications in the field of cancer research. Several studies have shown that PEP has anticancer properties and can inhibit the growth of cancer cells in vitro. PEP has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[3-[(Z)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-17(24-25-30(27,28)21-13-6-3-7-14-21)18-9-8-10-19(15-18)23-22(26)16-29-20-11-4-2-5-12-20/h2-15,25H,16H2,1H3,(H,23,26)/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCRKPZAKIIEHU-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(3-{(1Z)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)

![5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5305700.png)

![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)

![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 4-{5-[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5305745.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B5305774.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)